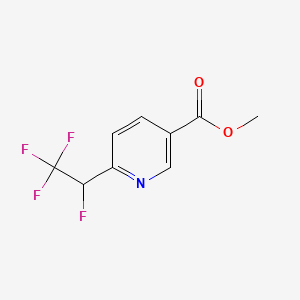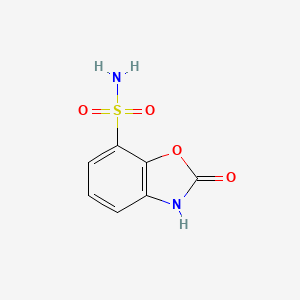
2-Hydroxy-1,3-benzoxazole-7-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-1,3-benzoxazole-7-sulfonamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzene ring fused with an oxazole ring, with a hydroxyl group at the 2-position and a sulfonamide group at the 7-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various carbonyl compounds. For 2-Hydroxy-1,3-benzoxazole-7-sulfonamide, a common method involves the reaction of 2-aminophenol with sulfonyl chlorides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as metal catalysts or ionic liquid catalysts are used to accelerate the reaction. The use of green chemistry principles, such as solvent-free conditions or the use of eco-friendly solvents, is also gaining popularity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-1,3-benzoxazole-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitro compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoxazole-2-one derivatives.
Reduction: Formation of benzoxazole-7-amine derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-1,3-benzoxazole-7-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-1,3-benzoxazole-7-sulfonamide involves its interaction with biological targets through hydrogen bonding and π-π stacking interactions. The hydroxyl and sulfonamide groups can form hydrogen bonds with target proteins, while the benzoxazole ring can engage in π-π stacking interactions with aromatic residues in the target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: Lacks the hydroxyl and sulfonamide groups.
2-Amino-1,3-benzoxazole: Contains an amino group instead of a hydroxyl group.
7-Sulfonamido-1,3-benzoxazole: Lacks the hydroxyl group.
Uniqueness
2-Hydroxy-1,3-benzoxazole-7-sulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups, which enhance its ability to form hydrogen bonds and interact with biological targets.
Propiedades
Fórmula molecular |
C7H6N2O4S |
|---|---|
Peso molecular |
214.20 g/mol |
Nombre IUPAC |
2-oxo-3H-1,3-benzoxazole-7-sulfonamide |
InChI |
InChI=1S/C7H6N2O4S/c8-14(11,12)5-3-1-2-4-6(5)13-7(10)9-4/h1-3H,(H,9,10)(H2,8,11,12) |
Clave InChI |
MPNWLTRXRIFOGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)S(=O)(=O)N)OC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


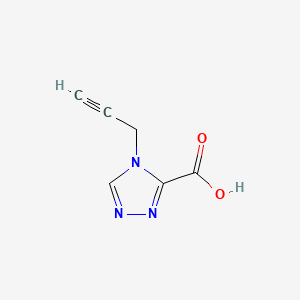
![2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13460976.png)
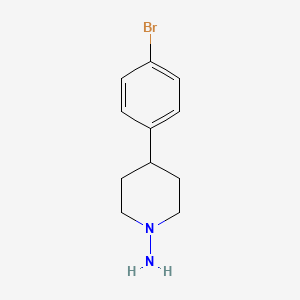

![{5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13460993.png)
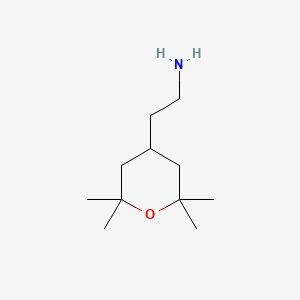
![8-(Azidomethylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B13461007.png)
![8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5^{5}.2^{4}]dodecane](/img/structure/B13461010.png)
![Tert-butyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461017.png)
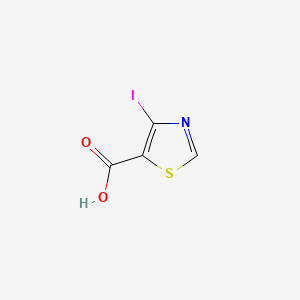
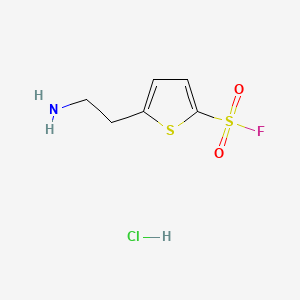
![[2-(methylcarbamoyl)pyridin-4-yl]boronic acid](/img/structure/B13461030.png)
![tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate](/img/structure/B13461038.png)
